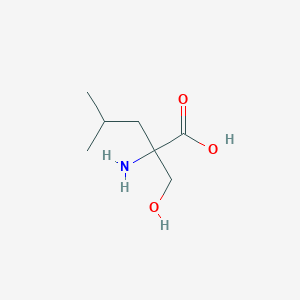

2-Amino-2-(hydroxymethyl)-4-methylpentanoic acid

Beschreibung

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (500 MHz, D₂O):

- δ 0.94 ppm (doublet, 6H, -CH(CH₃)₂): Methyl protons adjacent to the branched chain.

- δ 1.52 ppm (multiplet, 1H, -CH(CH₃)₂): Methine proton of the isobutyl group.

- δ 3.41 ppm (singlet, 2H, -CH₂OH): Hydroxymethyl protons.

- δ 3.72 ppm (singlet, 1H, -NH₂): Exchangeable amino proton (broadened in D₂O).

¹³C NMR (125 MHz, D₂O):

- δ 179.8 ppm (C=O): Carboxylic acid carbon.

- δ 65.3 ppm (-CH₂OH): Hydroxymethyl carbon.

- δ 54.1 ppm (C2): Quaternary carbon bonded to amino and hydroxymethyl groups.

Infrared (IR) Spectroscopy

Key absorptions (KBr pellet):

Mass Spectrometry (MS)

- m/z 161.20 : Molecular ion peak [M]⁺.

- m/z 143.18 : [M-H₂O]⁺ (loss of water from hydroxymethyl group).

- m/z 117.12 : [M-CO₂H]⁺ (decarboxylation fragment).

Table 3: Spectroscopic Signatures

| Technique | Key Signals | Assignment |

|---|---|---|

| ¹H NMR | δ 0.94 (d), δ 3.41 (s) | Methyl, hydroxymethyl groups |

| ¹³C NMR | δ 179.8, δ 65.3 | Carboxylic acid, hydroxymethyl |

| IR | 3300–2500 cm⁻¹, 1650 cm⁻¹ | O-H, C=O stretches |

| MS | m/z 161.20, 143.18 | Molecular ion, dehydration |

Eigenschaften

IUPAC Name |

2-amino-2-(hydroxymethyl)-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO3/c1-5(2)3-7(8,4-9)6(10)11/h5,9H,3-4,8H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKFHHTGBNYQWFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CO)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10370029 | |

| Record name | 2-amino-2-(hydroxymethyl)-4-methylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7522-44-3 | |

| Record name | 2-amino-2-(hydroxymethyl)-4-methylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Chiral Auxiliary-Mediated Synthesis Starting from 4-Methylpentanoic Acid

One of the primary synthetic routes involves the transformation of 4-methylpentanoic acid into the target compound through a series of functional group manipulations and stereoselective steps:

Step 1: Formation of Acyl Chloride

4-Methylpentanoic acid is reacted with thionyl chloride (SOCl2) in refluxing chloroform to yield 4-methylpentanoyl chloride.Step 2: Condensation with Chiral Oxazolidinone

The acyl chloride is condensed with a chiral oxazolidinone auxiliary using n-butyllithium (BuLi) in tetrahydrofuran (THF), producing an N-acyl derivative. This step introduces chirality and controls stereochemistry.Step 3: Regioselective Alkylation

The N-acyl derivative undergoes regioselective alkylation with tert-butyl bromoacetate in the presence of lithium diisopropylamide (LDA) to form a chiral adduct.Step 4: Elimination of Chiral Auxiliary

Treatment with lithium hydroxide (LiOH) and hydrogen peroxide (H2O2) removes the chiral auxiliary, yielding a glutaric acid monoester.Step 5: Reduction and Functional Group Transformations

The monoester is reduced with borane-dimethyl sulfide complex (BH3/SMe2) in THF to an alcohol intermediate. This intermediate is converted to a tosylate using tosyl chloride in pyridine, which is then substituted with sodium azide in dimethyl sulfoxide (DMSO) to introduce an azide group.Step 6: Final Reduction

The azide is reduced and debenzylated by catalytic hydrogenation over palladium on carbon (Pd/C) in THF, yielding the target 2-amino-2-(hydroxymethyl)-4-methylpentanoic acid.

This sequence achieves high enantiomeric excess (>95% e.e.) and allows for stereoselective preparation of the compound.

Alternative Route via 3-Isobutylglutaric Anhydride and Chiral Amine

Another approach involves:

Step 1: Formation of Chiral Carboxamide

3-Isobutylglutaric anhydride reacts with (R)-(+)-1-phenylethylamine in the presence of 4-dimethylaminopyridine (DMAP) in methanol to form a chiral carboxamide.Step 2: Reduction in Liquid Ammonia

The carboxamide is reduced using sodium or lithium in liquid ammonia to yield a reduced intermediate.Step 3: Hofmann Rearrangement

Treatment with sodium hydroxide and bromine in water at 80°C induces Hofmann rearrangement, converting the amide to the amine, thus forming the target compound.Alternative Hydrolysis and Reduction

Carbamic acid methyl ester derivatives can be treated with sulfuric acid or hydrobromic acid under reflux, followed by treatment with tributylamine, to afford (S)-pregabalin, a close structural analog of the target compound.

Stereoselective Aldol Condensation Using Chiral Aldehydes and Boron Enolates

A stereoselective synthesis method reported for related amino acids involves:

Aldol Condensation

The reaction of (R)-2-aminopropionaldehyde derivatives with E-vinyloxyboranes derived from thiol esters yields aldol products with high stereoselectivity.Key Features

This method constructs three consecutive asymmetric centers in a single step, which is challenging by other routes.Post-Condensation Transformations

The aldol products can be hydrolyzed and further treated to yield the free amino acid with the desired stereochemistry.Advantages

The use of boron enolates allows direct formation of active esters useful for peptide synthesis and related applications. This method yields the compound with stereochemical purity confirmed by coupling constant analysis and chromatographic comparison with authentic samples.

Summary Table of Preparation Methods

| Method | Starting Material(s) | Key Reagents & Conditions | Stereoselectivity | Yield / Purity | Notes |

|---|---|---|---|---|---|

| Chiral Auxiliary Route | 4-Methylpentanoic acid | SOCl2, BuLi, LDA, BH3/SMe2, TsCl, NaN3, Pd/C | >95% e.e. | High | Multi-step, well-established |

| Chiral Amine Route | 3-Isobutylglutaric anhydride, (R)-1-phenylethylamine | DMAP, Na/Li in NH3, NaOH/Br2 | High | Moderate to high | Uses Hofmann rearrangement |

| Aldol Condensation | (R)-2-Aminopropionaldehyde derivatives | E-vinyloxyboranes, Hg(CF3CO2)2, HCl reflux | High stereoselectivity | Moderate | Direct stereoselective synthesis |

| Carbamic Acid Ester Hydrolysis | Carbamic acid methyl ester derivatives | H2SO4 or HBr reflux, Bu3N | High | Moderate | Alternative to Hofmann rearrangement |

Research Findings and Analysis

The chiral auxiliary-mediated synthesis is the most documented and provides excellent stereochemical control. The use of oxazolidinone auxiliaries and regioselective alkylation steps ensures the formation of the desired stereoisomer with high enantiomeric excess.

The Hofmann rearrangement-based method offers a classical approach to convert amides to amines but requires careful control of reaction conditions to avoid racemization and side reactions.

The aldol condensation approach is innovative for constructing multiple stereocenters simultaneously and is particularly useful when integrating the amino acid into larger peptide structures, as in bleomycin synthesis analogs.

Yields vary depending on the route, with the chiral auxiliary and aldol condensation methods generally providing higher stereochemical purity, while the Hofmann rearrangement route offers a simpler but less stereoselective alternative.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Amino-2-(hydroxymethyl)-4-methylpentanoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: It can be reduced to form primary amines or alcohols.

Substitution: The primary amine group allows for nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed:

Oxidation: Aldehydes and carboxylic acids.

Reduction: Primary amines and alcohols.

Substitution: Various substituted amines and derivatives.

Wissenschaftliche Forschungsanwendungen

2-Amino-2-(hydroxymethyl)-4-methylpentanoic acid is extensively used in:

Chemistry: As a buffer in various chemical reactions and analytical procedures.

Biology: In the preparation of buffer solutions for nucleic acid and protein studies.

Medicine: Occasionally used as a drug for its buffering properties in treating metabolic acidosis.

Industry: Utilized in the synthesis of surface-active agents, pharmaceuticals, and as an emulsifying agent in cosmetics

Wirkmechanismus

The compound acts primarily as a proton acceptor, stabilizing pH levels in various environments. It interacts with hydrogen ions, thereby preventing significant pH fluctuations. This buffering action is crucial in maintaining the stability of biological and chemical systems .

Vergleich Mit ähnlichen Verbindungen

2-Amino-2-(hydroxymethyl)propane-1,3-diol:

2-Amino-2-(hydroxymethyl)-1,3-propanediol: Another compound with similar buffering properties but distinct in its chemical behavior and applications

Uniqueness: 2-Amino-2-(hydroxymethyl)-4-methylpentanoic acid is unique due to its specific molecular structure, which provides distinct buffering capacities and reactivity profiles compared to its analogs. This uniqueness makes it particularly valuable in specialized scientific and industrial applications .

Biologische Aktivität

2-Amino-2-(hydroxymethyl)-4-methylpentanoic acid, commonly known as homotaurine , is a naturally occurring amino acid derivative that has garnered attention for its potential biological activities. This article delves into the biochemical properties, cellular effects, molecular mechanisms, and relevant case studies associated with this compound.

Homotaurine exhibits several significant biochemical properties that contribute to its biological activity:

- Chemical Structure : It is a derivative of taurine, characterized by an additional hydroxymethyl group. This structural modification enhances its solubility and reactivity.

- Solubility : The compound is soluble in water, which facilitates its bioavailability and interaction with biological systems.

Cellular Effects

Homotaurine has been shown to influence various cellular processes:

- Neuroprotective Effects : Research indicates that homotaurine can protect neurons from oxidative stress and excitotoxicity. It has been found to reduce the levels of reactive oxygen species (ROS) in neuronal cells, which is crucial for preventing neurodegenerative diseases .

- Modulation of Neurotransmission : The compound may enhance GABAergic neurotransmission, contributing to its anxiolytic effects. Studies have demonstrated that it can increase GABA receptor activity, leading to improved mood and reduced anxiety .

Molecular Mechanisms

The biological activity of homotaurine can be attributed to several molecular mechanisms:

- Antioxidant Activity : Homotaurine acts as a scavenger of free radicals, thereby reducing oxidative damage in cells. Its ability to modulate the expression of antioxidant enzymes further supports its protective role .

- Interaction with Receptors : The compound interacts with various receptors, including GABA receptors, which play a critical role in mediating its neuroprotective and anxiolytic effects. This interaction enhances the inhibitory neurotransmission in the central nervous system .

Research Findings and Case Studies

Recent studies have highlighted the potential therapeutic applications of homotaurine:

- Neurodegenerative Disorders : A study involving animal models of Alzheimer's disease showed that administration of homotaurine improved cognitive function and reduced amyloid plaque formation. This suggests a protective role against neurodegeneration .

- Anxiety and Mood Disorders : Clinical trials have indicated that homotaurine supplementation can significantly reduce anxiety symptoms in patients with generalized anxiety disorder (GAD). Participants reported improvements in mood and overall well-being .

- Metabolic Effects : Research has also explored the effects of homotaurine on metabolic disorders. It has been shown to improve insulin sensitivity and glucose metabolism in diabetic models, indicating potential benefits for metabolic syndrome management .

Data Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.